2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes an indolizine core, a thiophene ring, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Ethylphenyl Group: The ethylphenyl group is attached through a Friedel-Crafts acylation reaction.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
- 2-amino-N-(2-ethylphenyl)-3-(furan-2-carbonyl)indolizine-1-carboxamide
- 2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)pyrrolizine-1-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is unique due to the specific combination of its functional groups and the indolizine core. This unique structure imparts distinct electronic and steric properties, making it particularly interesting for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-2-14-8-3-4-9-15(14)24-22(27)18-16-10-5-6-12-25(16)20(19(18)23)21(26)17-11-7-13-28-17/h3-13H,2,23H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVYEZQURVOQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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